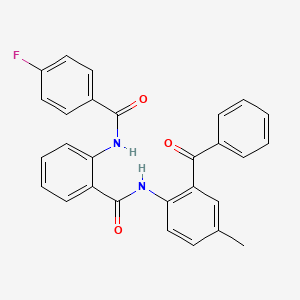

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide

Description

N-(2-Benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a 4-fluorobenzamido group at position 2 and a 2-benzoyl-4-methylphenyl moiety at the N-position. This compound is synthesized via sequential nucleophilic substitution and coupling reactions. The synthesis typically involves reacting intermediates with 4-fluorobenzoyl chloride in the presence of a base (e.g., DIPEA) under anhydrous conditions, followed by purification via column chromatography . Its structural confirmation relies on spectral techniques such as ¹H/¹³C-NMR, IR, and HRMS, with key IR bands at ~1663–1682 cm⁻¹ (C=O stretch) and 3150–3414 cm⁻¹ (NH stretch) .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-2-[(4-fluorobenzoyl)amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H21FN2O3/c1-18-11-16-25(23(17-18)26(32)19-7-3-2-4-8-19)31-28(34)22-9-5-6-10-24(22)30-27(33)20-12-14-21(29)15-13-20/h2-17H,1H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDJENGZBNRYGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, biological activity, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C28H21FN2O3

- Molecular Weight : 452.5 g/mol

- CAS Number : 330675-86-0

The compound features a complex structure with multiple aromatic rings, which may contribute to its biological properties. The presence of fluorine and various benzamide groups enhances its potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Benzoyl Intermediate : Acylation of 2-amino-4-methylbenzoic acid with benzoyl chloride, using a base such as pyridine.

- Amidation Reaction : Reacting the intermediate with 4-fluorobenzoyl chloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

These steps yield the target compound, which can be purified for further biological evaluation.

This compound is believed to interact with specific molecular targets, including enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor signaling pathways, which can lead to various pharmacological effects.

In Vitro Studies

Research has shown that this compound exhibits significant biological activity against several targets:

-

Antitumor Activity : Studies indicate that the compound may inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Cell Line IC50 (µM) Mechanism MCF-7 (Breast Cancer) 15.3 Apoptosis induction HeLa (Cervical Cancer) 12.8 Cell cycle arrest - Anti-inflammatory Effects : The compound has been tested for its ability to suppress pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Case Studies

-

Case Study on Antitumor Effects :

- A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of 15.3 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.

-

Case Study on Anti-inflammatory Activity :

- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound decreased levels of TNF-alpha and IL-6 by approximately 40%, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzamide derivatives exhibit diverse biological activities influenced by substituents on the aromatic rings. Below is a detailed comparison of N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Key Observations :

Substituent Effects on Bioactivity: The 4-fluorobenzamido group in the target compound enhances metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., 4-bromo-N-(2-nitrophenyl)benzamide) . Fluorine’s electron-withdrawing nature may also improve binding affinity to target proteins, as seen in AS-4370, where the 4-fluorobenzyl group boosts gastrokinetic activity . Bromine substitution (e.g., compound 12) increases molecular weight and polarizability, making it suitable for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl analogs .

This contrasts with smaller substituents (e.g., morpholinylmethyl in AS-4370), which prioritize solubility and CNS penetration .

Comparative Spectral Data :

- IR Spectra : The absence of a C=O band at ~1663 cm⁻¹ in triazole derivatives (e.g., compounds 7–9) confirms cyclization, whereas the target compound retains this band due to its unmodified benzamide structure .

- ¹H NMR : Downfield shifts for NH protons (δ 12.15 ppm) indicate strong hydrogen bonding, a feature shared with HPAPB (δ 12.1 ppm for hydroxamic acid protons) .

Biological Activity Trends: Anticancer Potential: While HPAPB (a benzamide-based HDAC inhibitor) shows moderate activity (IC₅₀ ~100–200 μM), the target compound’s fluorinated structure may enhance cytotoxicity by improving cell membrane permeability . Antimicrobial Activity: Thiophene-substituted analogs (e.g., 13a–b) exhibit moderate antifungal activity (MIC = 16–64 μg/mL against Candida albicans), suggesting that electron-rich substituents improve microbial target engagement .

Physicochemical and Pharmacokinetic Considerations

- Metabolic Stability: Fluorine substitution resists oxidative metabolism, as evidenced by the prolonged half-life of AS-4370 (t₁/₂ = 4.2 h) compared to non-fluorinated gastrokinetics .

- Crystallography : SHELX software (e.g., SHELXL for refinement) has been critical in resolving tautomeric forms of related triazole-thiones, confirming the thione tautomer for compounds 7–9 via absence of νS-H bands .

Q & A

Q. What are the standard synthetic routes for N-(2-benzoyl-4-methylphenyl)-2-(4-fluorobenzamido)benzamide?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Reacting 2-amino-4-methylbenzophenone with 4-fluorobenzoyl chloride under anhydrous conditions (e.g., dichloromethane, DMF) to form intermediates.

- Coupling reactions : Using carbodiimide-based coupling agents (e.g., EDC·HCl) to link the benzamide moieties. Reaction conditions (temperature, solvent, catalyst) are optimized to enhance yield and minimize side products .

- Purification : Column chromatography or recrystallization ensures high purity (>95%) for spectroscopic validation.

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., benzoyl, fluorobenzamido) and confirm regiochemistry.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.

- X-ray diffraction (XRD) : Single-crystal XRD resolves stereochemistry and packing interactions in the solid state .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical data?

- Density Functional Theory (DFT) : Calculate optimized geometries, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gaps) to validate experimental NMR/IR data.

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) observed in XRD structures to explain stability/reactivity .

- Statistical validation : Use χ² tests to quantify deviations between calculated and observed bond lengths/angles in crystallographic studies .

Q. What methodologies identify biological targets and mechanisms of action for this compound?

- Enzyme inhibition assays : Screen against kinases or proteases to assess binding affinity (IC₅₀ values).

- Molecular docking : Simulate interactions with protein active sites (e.g., using AutoDock Vina) to predict binding modes.

- Fluorescence-based assays : Monitor conformational changes in target proteins using fluorophore-tagged analogs .

Q. How do structural modifications (e.g., fluorobenzamido group) impact biological activity?

- Fluorine substitution : Enhances metabolic stability and membrane permeability via hydrophobic effects.

- Benzamide backbone : Facilitates hydrogen bonding with catalytic residues in enzymes (e.g., PARP inhibitors).

- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methyl, fluoro) quantifies contributions to potency .

Q. What challenges arise in crystallographic refinement for this compound?

- Disorder modeling : Address positional disorder in flexible benzoyl groups using SHELXL restraints .

- Twinned crystals : Apply twin-law matrices (e.g., via PLATON) to resolve overlapping reflections in low-symmetry space groups.

- High-resolution data : Use synchrotron radiation (<1 Å resolution) to improve electron density maps for accurate atomic positioning .

Methodological Resources

- Synthetic protocols : Optimize reaction yields using anhydrous solvents and inert atmospheres .

- Crystallography software : SHELX suite for structure solution/refinement; Olex2 or WinGX for graphical interfaces .

- Biological assays : Standardize IC₅₀ determinations with positive controls (e.g., staurosporine for kinase inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.